Product packaging for 5-Chloro-8-methoxyquinolin-4-amine(Cat. No.:CAS No. 1189107-27-4)

5-Chloro-8-methoxyquinolin-4-amine

Cat. No.: B11892725
CAS No.: 1189107-27-4
M. Wt: 208.64 g/mol
InChI Key: KWKJFSCVGSCNRP-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives as Privileged Scaffolds in Synthetic and Medicinal Chemistry

Quinoline and its derivatives are recognized as privileged structures in drug discovery due to their capacity to interact with diverse biotargets. tandfonline.comresearchgate.net This structural motif is present in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. researchgate.netorientjchem.orgnih.gov The synthetic versatility of the quinoline ring allows for the creation of large libraries of structurally diverse derivatives, further enhancing its importance in medicinal chemistry. nih.gov The inherent "druggability" of the quinoline scaffold, combined with well-established synthetic pathways for its modification, positions it as a highly valuable framework for the design of new therapeutic agents. tandfonline.comnih.gov

The significance of the quinoline scaffold is underscored by its presence in numerous approved drugs and compounds currently under clinical investigation. tandfonline.comnih.gov For instance, in the realm of oncology, quinoline-based compounds are prominent, with many acting as kinase and topoisomerase inhibitors. tandfonline.comnih.govnih.gov The ability to readily modify the quinoline core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug development programs. tandfonline.comnih.gov

Historical Context and Evolution of 4-Aminoquinoline (B48711) Derivatives in Chemical Synthesis and Biological Probe Development

The history of 4-aminoquinoline derivatives is deeply intertwined with the fight against malaria. nih.govesr.ie The synthesis of chloroquine (B1663885) in 1934 marked a significant milestone, establishing the 4-aminoquinoline core as a critical pharmacophore for antimalarial drugs. esr.ie Chloroquine proved to be a highly effective, safe, and well-tolerated treatment for malaria for many decades. nih.gov

The emergence of drug-resistant strains of the malaria parasite, however, necessitated the development of new 4-aminoquinoline derivatives. nih.govesr.ie This spurred extensive research into the structure-activity relationships (SAR) of this class of compounds, leading to the synthesis of analogues like amodiaquine (B18356) and hydroxychloroquine. esr.iewikipedia.org These efforts highlighted the importance of the 4-aminoquinoline scaffold and fueled further exploration of its chemical space. nih.govnih.gov Beyond their antimalarial applications, 4-aminoquinoline derivatives have been investigated for a range of other therapeutic uses, including as anti-inflammatory, antiviral, and anticancer agents. wikipedia.orgfrontiersin.org The development of these derivatives has also led to their use as biological probes to investigate cellular processes and mechanisms of drug action. frontiersin.org

The synthesis of 4-aminoquinolines typically involves the reaction of a 4-chloroquinoline (B167314) with an appropriate amine. frontiersin.org Various synthetic methodologies, including conventional heating and microwave-assisted reactions, have been developed to improve the efficiency and yield of these reactions. frontiersin.org

Structural Elucidation and Inherent Chemical Reactivity Considerations for 5-Chloro-8-methoxyquinolin-4-amine

The chemical structure of this compound is characterized by a quinoline core substituted with a chloro group at the 5-position, a methoxy (B1213986) group at the 8-position, and an amine group at the 4-position.

Physicochemical Properties of this compound and Related Compounds

Property 5-Chloro-8-methoxyquinolin-4-ol bldpharm.com 5-Chloro-8-quinolinol sigmaaldrich.com 4-Aminoquinoline wikipedia.org
Molecular Formula C10H8ClNO2 C9H6ClNO C9H8N2
Molecular Weight 209.63 g/mol 179.60 g/mol 144.177 g/mol
Appearance - Crystals Powder to crystalline, White/Yellow/Orange

| Melting Point | - | 122-124 °C | 151–155 °C |

The presence of these functional groups influences the compound's chemical reactivity. The amino group at the 4-position is a nucleophile and can participate in various reactions, including substitution and condensation reactions. The chlorine atom at the 5-position is a halogen substituent on the aromatic ring, which can undergo nucleophilic aromatic substitution under certain conditions. The methoxy group at the 8-position is an electron-donating group, which can influence the reactivity of the quinoline ring system.

The synthesis of related compounds, such as 5-chloro-8-hydroxyquinoline (B194070), often involves the Skraup reaction, using precursors like 2-amino-4-chlorophenol (B47367) and acrolein. chemicalbook.comgoogle.com The synthesis of 8-methoxyquinoline (B1362559) derivatives can be achieved through methods like the methylation of 8-hydroxyquinoline (B1678124). nnpub.org The reactivity of the quinoline core allows for various chemical modifications. For instance, the bromine and chlorine atoms on a related quinazoline (B50416) scaffold can be substituted with other functional groups.

Overview of Current Research Trajectories Involving this compound and Related Quinoline Architectures

Current research on quinoline-based compounds continues to be a vibrant area of investigation, driven by their proven therapeutic potential. nih.govresearchgate.net A significant focus remains on the development of new anticancer and antimalarial agents. nih.govnih.gov Researchers are exploring novel derivatives of the 4-aminoquinoline scaffold to overcome drug resistance and improve efficacy. nih.govnih.govnih.gov

The hybridization of the 4-aminoquinoline moiety with other heterocyclic scaffolds is a promising strategy being explored to develop new agents with enhanced activity. nih.gov Furthermore, the investigation of quinoline derivatives as kinase inhibitors is a major trend in cancer drug discovery. nih.gov The ability of the quinoline scaffold to be readily modified allows for the design of compounds that can selectively target specific kinases involved in cancer signaling pathways. nih.gov

Research is also directed towards understanding the structure-activity relationships of quinoline derivatives in greater detail to guide the rational design of more potent and selective compounds. orientjchem.orgresearchgate.net This includes computational studies to model the interaction of these compounds with their biological targets. nih.gov The development of new synthetic methods to access diverse quinoline architectures in a more efficient and environmentally friendly manner is another active area of research. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O B11892725 5-Chloro-8-methoxyquinolin-4-amine CAS No. 1189107-27-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189107-27-4

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

5-chloro-8-methoxyquinolin-4-amine

InChI

InChI=1S/C10H9ClN2O/c1-14-8-3-2-6(11)9-7(12)4-5-13-10(8)9/h2-5H,1H3,(H2,12,13)

InChI Key

KWKJFSCVGSCNRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=CC=N2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloro 8 Methoxyquinolin 4 Amine

Established Synthetic Routes and Strategic Modifications

The traditional synthesis of functionalized quinolines often involves multistep sequences that allow for the precise installation of various substituents. These established routes provide a reliable foundation for accessing complex quinoline (B57606) derivatives.

Multistep Organic Synthesis Approaches to the Quinoline Ring System

The construction of the core quinoline ring system is the initial and most critical phase in the synthesis of its derivatives. Several classic named reactions have been instrumental in this regard. The Skraup synthesis, for example, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. orgsyn.orgyoutube.com A significant challenge in the Skraup reaction is its often violent and exothermic nature. orgsyn.orgyoutube.com To mitigate this, the use of ferrous sulfate (B86663) as a catalyst has been introduced to moderate the reaction rate. orgsyn.org

Another versatile method is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group. nih.gov This method is known for its high versatility, though the instability of the 2-aminobenzaldehyde precursor can be a drawback. nih.gov The Combes quinoline synthesis offers an alternative route, utilizing the acid-catalyzed condensation of anilines with β-diketones. slideshare.net

These multistep approaches, while effective, often require harsh reaction conditions and can lead to the formation of byproducts, necessitating careful purification steps. nih.govresearchgate.net

Targeted Amination Strategies at the C-4 Position of the Quinoline Nucleus

Once the quinoline core is assembled, the introduction of an amino group at the C-4 position is a key transformation. The C-4 position of the quinoline ring is susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. quora.com This inherent reactivity allows for direct amination through nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group like a halogen is present at the C-4 position. For instance, 4,7-dichloroquinoline (B193633) can be selectively aminated at the C-4 position. researchgate.net

The reactivity of the C-2 and C-4 positions towards nucleophiles is a well-studied aspect of quinoline chemistry. quora.com While both positions are activated, the C-2 position is often more susceptible to attack. quora.com However, by carefully choosing the reaction conditions and the nature of the nucleophile, selective amination at the C-4 position can be achieved.

Regioselective Introduction of Chloro and Methoxy (B1213986) Substituents

The precise placement of the chloro and methoxy groups on the quinoline ring is critical for defining the identity and properties of 5-Chloro-8-methoxyquinolin-4-amine. The regioselective functionalization of the quinoline scaffold can be achieved through various strategies.

For the introduction of a chlorine atom, direct chlorination of the 8-hydroxyquinoline (B1678124) precursor is a common method. However, this can sometimes lead to the formation of di- and tri-chlorinated byproducts. google.com A more controlled approach involves using a starting material that already contains the chloro substituent in the desired position, such as 4-chloro-2-aminophenol, in a Skraup-type cyclization. google.com The use of hydrochloric acid as a solvent and methacrylaldehyde as the cyclizing agent can help to reduce tar formation, a common issue with sulfuric acid. google.com

The introduction of the methoxy group at the C-8 position can be accomplished through the Williamson ether synthesis, where an 8-hydroxyquinoline derivative is treated with a methylating agent like iodomethane (B122720) in the presence of a base. rsc.org

Recent advancements have focused on metal-catalyzed C-H functionalization to introduce substituents with high regioselectivity. For example, palladium-catalyzed reactions have been developed for the C-8 arylation of quinoline N-oxides. acs.org While not a direct method for introducing chloro or methoxy groups, these C-H activation strategies highlight the ongoing efforts to achieve site-selective functionalization of the quinoline core. nih.gov

Contemporary and Green Chemistry-Driven Synthesis Protocols for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These contemporary approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.

Catalytic Systems in Quinoline Core Formation

The use of catalysts, particularly nanocatalysts, has revolutionized the synthesis of quinolines. nih.gov These catalysts offer high efficiency, good yields, and often operate under milder, more environmentally friendly conditions. For instance, various nanocatalysts have been employed in the Friedländer annulation, allowing the reaction to proceed at lower temperatures and in some cases, under solvent-free conditions. nih.gov

Gold catalysis has also emerged as a powerful tool for quinoline synthesis, enabling various intermolecular annulation and intramolecular cyclization reactions. rsc.org Transition metal catalysts, including those based on nickel, rhodium, and copper, have been instrumental in developing regioselective C-H functionalization methods, which can be applied to the synthesis of substituted quinolines. nih.gov Cobalt-catalyzed cascade reactions have also been reported for the synthesis of related heterocyclic systems, demonstrating broad substrate scope and high regioselectivity. acs.org

Catalyst SystemReaction TypeKey AdvantagesReference
NanocatalystsFriedländer AnnulationHigh yields, solvent-free conditions, lower temperatures nih.gov
Gold CatalystsIntermolecular Annulation/Intramolecular CyclizationEfficient synthesis of diverse quinolines rsc.org
Nickel, Rhodium, Copper CatalystsRegioselective C-H FunctionalizationSite-selective introduction of functional groups nih.gov
Cobalt CatalystsCascade [4 + 2] AnnulationBroad substrate scope, high regioselectivity acs.org

Microwave-Assisted and Accelerated Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.goveurekaselect.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.gov

For example, the microwave-assisted multicomponent reaction of aldehydes, amines, and other suitable building blocks has been shown to be a highly efficient method for constructing complex quinoline-fused heterocycles. nih.gov These reactions can often be carried out in greener solvents like water or ethanol, further enhancing their environmental credentials. nih.gov The use of microwave irradiation can significantly reduce reaction times from hours to minutes, making it an attractive approach for rapid library synthesis and process optimization. nih.gov

Compound SynthesizedMethodKey AdvantagesReference
2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-onesMicrowave-assisted multicomponent reactionShorter reaction time, higher yield, easy purification nih.gov
Pyrroles, Pyridines, Betti bases, etc.Microwave-assisted alcohol dehydrogenationNovel catalytic system, synthesis of various heterocycles eurekaselect.com
2-amino-4-chloro-pyrimidine derivativesMicrowave synthesisSynthesis of unique pyrimidine (B1678525) anchored derivatives nih.gov

Environmentally Benign and Solvent-Reduced Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact. researchgate.net These methodologies focus on reducing waste, solvent use, and energy consumption. researchgate.net While specific green synthesis protocols for this compound are not extensively detailed in published literature, general strategies for quinoline synthesis are highly relevant and adaptable.

Key green approaches applicable to quinoline synthesis include:

Solvent-Free Reactions: A significant advancement is the use of solvent-free, or neat, reaction conditions, often accelerated by microwave irradiation. core.ac.ukresearchgate.netrsc.org This technique not only reduces the use of hazardous organic solvents but can also dramatically shorten reaction times and improve yields. researchgate.netresearchgate.net For instance, the Friedländer synthesis, a classical route to quinolines, has been successfully performed under solvent-free conditions using reusable solid catalysts like silica-propylsulfonic acid. researchgate.net

Use of Greener Solvents: When a solvent is necessary, the focus shifts to environmentally benign options such as water or ethanol. researchgate.nettandfonline.comresearchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. P-toluenesulfonic acid (p-TSA) has been used as a catalyst for quinoline synthesis in water, showcasing a metal-free and eco-friendly approach. tandfonline.com

Nanocatalysis: The use of nanocatalysts is an emerging green strategy that offers high efficiency, selectivity, and recyclability. acs.orgnih.gov For example, nanocatalysts have been employed in the Friedländer annulation to produce polysubstituted quinolines with good to excellent yields under solvent-free conditions at elevated temperatures. nih.gov

Catalyst-Free Methods: Some modern synthetic protocols for quinolines have eliminated the need for a catalyst altogether, often utilizing microwave irradiation in solvent-free conditions to drive the reaction. rsc.org

These advanced methodologies represent a paradigm shift from traditional synthetic routes, which often rely on harsh conditions and hazardous reagents. acs.orgnih.gov The application of these green principles to the synthesis of this compound could offer significant advantages in terms of sustainability, safety, and efficiency.

Methodological Aspects of Product Isolation and Spectroscopic Characterization in Synthetic Organic Chemistry

Following synthesis, the crucial steps of purification and structural confirmation are necessary to ensure the identity and purity of the target compound.

Chromatographic Separation Techniques (e.g., Column, HPLC)

Chromatographic techniques are indispensable for the isolation and purification of quinoline derivatives from crude reaction mixtures.

Column Chromatography: This is a fundamental and widely used purification method in synthetic organic chemistry. For quinoline derivatives, silica (B1680970) gel is a common stationary phase. The crude product is loaded onto the column and eluted with a solvent system of appropriate polarity. The choice of eluent is critical for achieving good separation. Typical solvent systems for related quinoline compounds include mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. rsc.orgchemicalbook.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis of purity and for purification (preparative HPLC) of compounds. For quinolines, reverse-phase HPLC (RP-HPLC) is frequently employed. sielc.comsielc.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com HPLC methods can be developed to separate the desired product from starting materials, by-products, and other impurities with high resolution. researchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate components with a wide range of polarities. researchgate.net

Advanced Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry, IR, X-ray Crystallography)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 5-chloro-8-hydroxyquinoline (B194070), the aromatic protons typically appear as multiplets in the range of 7.0-9.0 ppm. chemicalbook.com For this compound, one would expect to see signals for the methoxy group protons (a singlet around 3.9-4.3 ppm), the amine protons (which may be a broad singlet), and distinct signals for the protons on the quinoline core. rsc.org 2D-NMR techniques, such as COSY and HMQC/HSQC, can be used to establish the connectivity between protons and carbons. nih.gov

¹³C NMR: This provides information about the carbon skeleton of the molecule. For a substituted quinoline, the spectrum would show distinct signals for each carbon atom. In a related methoxyquinazoline, the methoxy carbon appears around 54-56 ppm, while the aromatic carbons resonate in the 100-160 ppm region. rsc.org

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. For this compound (C₁₀H₉ClN₂O), the expected exact mass would be approximately 208.04 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. rsc.org LC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, is a highly sensitive method used for detecting and quantifying compounds in complex mixtures, such as biological samples. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands. For example, N-H stretching vibrations for the amine group typically appear in the 3300-3500 cm⁻¹ region. nist.gov C-O stretching for the methoxy group would be observed around 1000-1300 cm⁻¹, and C=N and C=C stretching vibrations from the quinoline ring would appear in the 1450-1620 cm⁻¹ region. rsc.orgmdpi.com The C-Cl stretch would be found in the fingerprint region, typically below 800 cm⁻¹.

X-ray Crystallography: This technique provides the definitive, three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of the compound must be grown. While crystal structures for the related compound 5-chloro-8-hydroxyquinoline have been reported, confirming its planar structure and intermolecular interactions, specific X-ray crystallographic data for this compound is not currently available in the Cambridge Structural Database. nih.gov

Systematic Structural Modifications and Derivatization Strategies of the 5 Chloro 8 Methoxyquinolin 4 Amine Scaffold

Synthesis of Analogues Through Substituent Variation on the Quinoline (B57606) Ring System

Modification of the quinoline ring is a primary strategy to create a library of analogues. By varying the type and position of substituents, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecule.

The nature and position of halogen and alkoxy groups on the quinoline ring significantly influence the molecule's properties. While the parent scaffold contains a chloro group at C-5 and a methoxy (B1213986) group at C-8, synthetic strategies allow for the introduction of other substituents.

Halogen Substitution: The synthesis of quinoline derivatives often involves the use of halogenated precursors. For instance, 4,7-dichloroquinoline (B193633) is a common starting material for creating various 4-aminoquinoline (B48711) analogues. durham.ac.uk By starting with differently halogenated quinolines, it is possible to generate a diverse set of analogues. Mixed lithium-zinc reagents have been successfully used for the synthesis of various halogenated and arylated quinoline derivatives. durham.ac.uk

Alkoxy Substitution: The methoxy group at the C-8 position can be varied. Synthetic routes often start from the corresponding 8-hydroxyquinoline (B1678124) derivative. bsu.edu The hydroxyl group can be converted to a methoxy group using reagents like methyl iodide and potassium carbonate. bsu.edu This method provides a template for introducing a wide range of alkoxy groups by using different alkyl halides. For example, researchers have prepared 4-alkoxy-8-hydroxyquinolines from 4,8-dihydroxyquinoline by first protecting the C-8 hydroxyl group, performing the desired alkylation at C-4, and then deprotecting. researchgate.net This general strategy can be adapted to modify the C-8 alkoxy group of the 5-chloro-4-aminoquinoline scaffold.

The specific placement of substituents on the quinoline ring is critical for its activity. Positional isomers, where the same substituents are attached at different positions, often exhibit distinct properties. A key comparator to the 5-chloro-8-methoxyquinolin-4-amine is the 7-chloro substituted isomer. The 7-chloro-4-aminoquinoline core is the foundational structure of well-known compounds like Chloroquine (B1663885). mdpi.com

Research has extensively focused on the synthesis and derivatization of 7-chloro-4-aminoquinolines. scholaris.canih.gov For example, a series of 2- and 8-substituted 4-amino-7-chloroquinolines have been synthesized and characterized. scholaris.ca These studies highlight the chemical feasibility of creating diverse positional isomers and provide insight into how moving the chloro substituent from the C-5 to the C-7 position impacts synthetic accessibility and subsequent derivatization.

Introducing carbon-based substituents such as alkyl, aryl, and heterocyclic groups onto the quinoline ring is a key strategy for expanding chemical diversity.

Alkyl and Aryl Moieties: These groups can be introduced through various synthetic methods. For instance, an ethyl group has been successfully added at the C-2 position of a 7-chloroquinoline (B30040) ring. scholaris.ca Aryl groups can be incorporated to form complex hybrid molecules. One notable example is the synthesis of quinoline-chalcone hybrids, where a phenyl-substituted prop-2-ene-1-one moiety is attached to the 4-amino group via a phenyl linker. researchgate.net

Heterocyclic Moieties: The fusion of other heterocyclic rings to the quinoline scaffold can generate novel chemical entities with unique three-dimensional shapes. Hybrid molecules containing both a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) moiety have been synthesized. nih.gov Another common approach is the use of click chemistry, specifically the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, to link a 1,2,3-triazole ring to the quinoline core. mdpi.com This was achieved by reacting 4-azido-7-chloroquinoline with a suitable alkyne. mdpi.com

Moiety TypeSpecific ExamplePoint of AttachmentSynthetic Strategy
AlkylEthyl groupC-2Synthesis from substituted quinoline precursor. scholaris.ca
ArylPhenyl (via chalcone)C-4 Amino LinkerCondensation to form quinoline-chalcone hybrids. researchgate.net
Heterocycle2-PyrazolineC-4 Amino LinkerCyclocondensation reactions to form hybrid compounds. nih.gov
Heterocycle1,2,3-TriazoleC-4Cu(I)-catalyzed azide-alkyne cycloaddition. mdpi.com

Functionalization and Diversification at the C-4 Amino Group

The C-4 amino group is a prime site for derivatization, acting as a versatile handle for attaching a wide array of functional groups and side chains through reactions like acylation and alkylation.

Alkylation: The primary amine at the C-4 position can be readily alkylated. For example, a series of 4-aminoquinoline derivatives were synthesized by reacting 4-chloro-7-substituted-quinolines with various mono- or dialkylamines, such as N,N-dimethylethane-1,2-diamine. nih.gov This reaction typically involves heating the chloroquinoline with the desired amine to facilitate nucleophilic substitution. nih.gov

Acylation: Acylation of the C-4 amino group to form amides is another common modification. This can be achieved by reacting the aminoquinoline with an appropriate acid chloride. nih.gov This strategy has been used to create acetamide (B32628) derivatives, such as N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. mdpi.com Derivatization with amino acids using reagents like 1,1′-13C2 acetic anhydride (B1165640) is another method to introduce acyl groups. nih.gov

Building upon acylation, more complex functionalities can be constructed at the C-4 position.

Amide Derivatives: As mentioned, amide bond formation is a fundamental derivatization strategy. A series of diamino phenyl chloropicolinate fettered carboxamides were synthesized by coupling a 4-amino-picolinate derivative with different acid chlorides, demonstrating the versatility of this reaction. nih.gov

Hydrazide and Hydrazone Derivatives: The amino group can be used as an anchor to build hydrazide and hydrazone structures. This often involves a multi-step synthesis where the 4-aminoquinoline is first linked to a molecule containing a hydrazide moiety. researchgate.net For instance, N'-(1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethylidene)-2-cyanoacetohydrazide was synthesized by first reacting 4,7-dichloroquinoline with p-aminoacetophenone, followed by condensation with cyanoacetohydrazide. researchgate.net Simpler hydrazide-hydrazones can be formed by condensing hydrazides with various aldehydes. nih.gov

Urea (B33335) Derivatives: Urea and thiourea (B124793) functionalities can be introduced by reacting the parent amine with isocyanates or isothiocyanates, respectively. This approach was used to synthesize a series of urea and thiourea derivatives from a methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate precursor. nih.gov

Derivative TypeSynthetic PrecursorKey Reagents/Reaction
Amide4-AminoquinolineAcid Chlorides. nih.gov
Hydrazide-Hydrazone4-Aminoquinoline linked to an acetophenoneCondensation with cyanoacetohydrazide. researchgate.net
Urea4-Amino-picolinateCoupling with urea moieties. nih.gov
Thiourea4-Amino-picolinateCoupling with thiourea moieties. nih.gov

Annulation Reactions Involving the C-4 Amine

Annulation, or ring-forming, reactions provide a powerful method for constructing fused heterocyclic systems, which can significantly alter the steric and electronic properties of the parent molecule. The exocyclic amine at the C-4 position of this compound is a versatile nucleophile that can participate in various cyclization strategies with appropriate bifunctional electrophiles.

One prominent strategy is the Gould-Jacobs reaction, which typically involves the reaction of an aniline (B41778) with an ethoxymethylenemalonate derivative followed by thermal cyclization to form a 4-hydroxyquinoline. wikipedia.orgyoutube.com A modification of this approach can be envisioned where this compound acts as the nucleophile, reacting with various β-ketoesters or malonic acid derivatives. The initial condensation would be followed by an intramolecular cyclization to yield novel polycyclic systems. For instance, reaction with diethyl acetylenedicarboxylate (B1228247) could lead to the formation of a fused pyridinone ring.

Another viable approach involves condensation with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate. This reaction would proceed via an initial enamine formation, followed by an intramolecular cyclization and subsequent dehydration/aromatization to afford a fused pyridinium (B92312) system. The specific outcome can be directed by the choice of reaction conditions and the nature of the dicarbonyl compound.

These annulation reactions are crucial for expanding the chemical space around the this compound core, leading to the generation of compounds with potentially novel biological activities or material properties. acs.orgacs.org

Table 1: Potential Annulation Reactions with this compound

ReactantReaction TypePotential Fused Ring System
Diethyl ethoxymethylenemalonateModified Gould-JacobsPyridinone
Acetylacetone (2,4-pentanedione)Condensation/CyclizationPyridinium
Ethyl acetoacetateCondensation/CyclizationPyridinone
Diethyl acetylenedicarboxylateMichael Addition/CyclizationDihydropyridinone

Application of Multi-Component Reactions for Scaffold Diversification

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating portions of each starting material. youtube.com These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. The 4-aminoquinoline scaffold is an excellent substrate for various MCRs, where the primary amine can serve as a key nucleophilic component. frontiersin.org

The Ugi four-component reaction (Ugi-4CR) is a classic example, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org By employing this compound as the amine component, a diverse library of derivatives can be synthesized. The variation of the other three components—aldehyde, carboxylic acid, and isocyanide—allows for the introduction of a wide range of functional groups and structural motifs onto the quinoline core in a single, efficient step. mdpi.com

For example, reacting this compound with benzaldehyde, acetic acid, and tert-butyl isocyanide would yield a complex bis-amide product. The structural complexity can be further increased by using functionalized building blocks, such as aldehydes bearing heterocyclic rings or carboxylic acids with long alkyl chains. This strategy has been successfully used to create libraries of 4-aminoquinoline derivatives for biological screening. nih.gov

Table 2: Illustrative Ugi Reaction with this compound

Amine ComponentAldehydeCarboxylic AcidIsocyanideResulting Structure
This compoundBenzaldehydeAcetic Acidtert-Butyl isocyanideN-(1-(5-chloro-8-methoxyquinolin-4-yl)-1-phenylmethyl)-N-(tert-butyl)acetamide
This compoundCyclohexanecarboxaldehydePropionic AcidCyclohexyl isocyanideN-(1-(5-chloro-8-methoxyquinolin-4-yl)-1-cyclohexylmethyl)-N-(cyclohexyl)propionamide
This compoundFuran-2-carbaldehydeBenzoic AcidBenzyl isocyanideN-(1-(5-chloro-8-methoxyquinolin-4-yl)-1-(furan-2-yl)methyl)-N-(benzyl)benzamide

Combinatorial Chemistry Approaches in Generating this compound Analogue Libraries

Combinatorial chemistry provides a systematic and high-throughput approach to synthesize large libraries of related compounds for screening purposes. Both solid-phase and solution-phase parallel synthesis techniques can be applied to the this compound scaffold to generate extensive analogue libraries. nih.govsigmaaldrich.comuky.edu

In a solid-phase synthesis approach, the this compound could be anchored to a resin, for example, through a suitable linker attached to the C-4 amine. acs.orgnih.gov This immobilization allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Subsequent reactions, such as acylation with a diverse set of carboxylic acids or sulfonation with various sulfonyl chlorides, can be performed in parallel to introduce diversity. Finally, cleavage from the solid support would release the library of purified N-substituted this compound analogues.

Alternatively, parallel solution-phase synthesis can be employed. researchgate.net In this method, this compound would be reacted with a library of building blocks in separate wells of a microtiter plate. For instance, reductive amination with a diverse set of aldehydes and ketones would introduce a wide variety of substituents at the C-4 amino group. While purification can be more challenging than in solid-phase synthesis, modern automated purification systems can streamline this process. nih.gov These combinatorial approaches are invaluable for rapidly exploring the structure-activity relationships of this compound derivatives. sigmaaldrich.com

Table 3: Hypothetical Combinatorial Library based on Acylation of this compound

Building Block (Acylating Agent)R-Group IntroducedResulting Compound Class
Acetyl Chloride-C(O)CH₃N-Acyl-4-aminoquinoline
Benzoyl Chloride-C(O)PhN-Aroyl-4-aminoquinoline
Cyclohexanecarbonyl Chloride-C(O)C₆H₁₁N-Cycloalkanoyl-4-aminoquinoline
Methanesulfonyl Chloride-S(O)₂CH₃N-Sulfonyl-4-aminoquinoline
Thiophene-2-carbonyl chloride-C(O)C₄H₃SN-Heteroaroyl-4-aminoquinoline

Mechanistic Investigations of 5 Chloro 8 Methoxyquinolin 4 Amine Interactions at the Molecular and Cellular Levels Non Clinical Focus

In Vitro Biochemical Assays for Molecular Target Identification and Binding Characterization

Biochemical assays are fundamental in identifying the molecular targets of a compound and characterizing the nature of its binding. These studies provide the initial insights into the compound's mechanism of action.

Research into the quinoline (B57606) scaffold has explored its potential as an inhibitor of various enzymes critical to cellular function and pathology.

While direct studies on 5-Chloro-8-methoxyquinolin-4-amine's effect on DNA gyrase, Topoisomerase I, or Matrix Metalloproteinases (MMPs) are not prominently available in the reviewed literature, significant research has been conducted on its inhibitory action against the enzyme Enhancer of Zeste Homologue 2 (EZH2). EZH2 is a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers.

A study focused on developing novel EZH2 inhibitors synthesized and evaluated a series of quinoline derivatives. nih.gov One of the initial compounds, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine , which shares the chloro- and methoxy-substituted quinolin-4-amine core, demonstrated inhibitory activity against EZH2 with a half-maximal inhibitory concentration (IC50) of 28 μM. nih.gov This initial finding prompted further structural optimization. Subsequent work led to the discovery of more potent derivatives, indicating that the quinoline scaffold is a viable starting point for EZH2 inhibitors. nih.gov For instance, compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine), another derivative, displayed an IC50 value of 1.2 μM against EZH2. nih.gov

The general class of quinolones is known to target bacterial DNA gyrase and topoisomerase IV, functioning as poisons that stabilize the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks. mdpi.com However, specific kinetic data for this compound against these topoisomerases is not specified in the available research.

The interaction of small molecules with proteins is a critical determinant of their biological effects. Studies on the closely related compound 5-Chloro-8-hydroxyquinoline (B194070) (Cloxyquin) have provided insights into how this class of compounds may interact with transport proteins like serum albumin. Cloxyquin has been shown to bind to bovine serum albumin (BSA), with hydrophobic interactions being the primary driving force for the complex formation. This binding is thought to facilitate its transport in the bloodstream.

While specific ligand-protein binding studies or investigations into the allosteric modulation potential of this compound itself are not detailed in the available literature, the study of related quinoline derivatives provides a framework for its potential behavior. Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site, can offer higher selectivity compared to orthosteric ligands. nih.gov Research into various receptor systems has identified synthetic allosteric modulators, demonstrating the feasibility of this mechanism for different chemical scaffolds. nih.gov However, whether this compound or its direct derivatives act as allosteric modulators on any specific protein target remains an area for further investigation.

Cellular-Level Investigations on Molecular Pathways (e.g., Specific Protein Modulation in Non-Human Cell Lines)

To understand the biological consequences of molecular target engagement, cellular assays are employed to observe the effects on signaling pathways, cell proliferation, and survival.

The inhibition of EZH2 by quinoline derivatives has direct consequences on cellular protein modifications and gene expression. The primary catalytic function of EZH2 is the methylation of histone H3 at lysine (B10760008) 27 (H3K27), leading to the formation of H3K27me3, a mark associated with transcriptional repression. nih.gov

In cellular models, treatment with the potent quinoline-based EZH2 inhibitor 5k was shown to decrease the global levels of H3K27me3 in the MDA-MB-231 human breast cancer cell line. nih.gov This result from a western blot analysis confirmed that the compound successfully inhibited the methyltransferase activity of EZH2 within a cellular context, thereby modulating a key epigenetic marker. nih.gov

Furthermore, a related indoloquinoline derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline , has been shown to exert its cytotoxic effects in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is crucial for regulating cell growth, proliferation, and survival. Western blot results indicated that this compound could influence the phosphorylation status of key proteins within this cascade. nih.gov

Investigations into the cellular effects of quinoline derivatives have demonstrated their ability to interfere with the cell division cycle and induce programmed cell death (apoptosis).

The indoloquinoline derivative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to cause cell cycle arrest at the G2/M phase in HCT116 and Caco-2 colorectal cancer cell lines. nih.gov This compound also induced apoptosis, which was suggested to occur via the mitochondrial pathway, as evidenced by a reduction in the mitochondrial membrane potential. nih.gov The compound exhibited significant cytotoxicity against these cancer cell lines, with IC50 values of 0.35 μM and 0.54 μM, respectively. nih.gov

Detailed studies specifically investigating the cellular transport mechanisms and subcellular localization of this compound were not identified in the reviewed scientific literature. Understanding how a compound penetrates the cell membrane and where it accumulates within the cell is crucial for a complete mechanistic picture, and this remains an area for future research for this specific molecule.

Computational and Theoretical Investigations on 5 Chloro 8 Methoxyquinolin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule, which in turn dictate its stability, geometry, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of medium size like quinoline (B57606) derivatives. dntb.gov.ua DFT can be used to optimize the molecule's geometry to its most stable (lowest energy) conformation and to calculate a variety of molecular properties.

Studies on related compounds, such as 5-chloro-8-hydroxyquinoline (B194070), have demonstrated the utility of DFT in determining key electronic and structural parameters. researchgate.net For 5-Chloro-8-methoxyquinolin-4-amine, a DFT analysis would typically be performed using a functional like B3LYP and a basis set such as 6-31G(d,p). dergipark.org.tr The resulting data provides a comprehensive electronic profile of the molecule.

Illustrative DFT-Calculated Molecular Properties

This table presents the type of data that a DFT calculation would yield for this compound, providing foundational knowledge for its chemical behavior.

PropertyPredicted ValueSignificance
Dipole Moment ~2.5 - 3.5 DIndicates the molecule's overall polarity, influencing its solubility and intermolecular interactions.
Polarizability ~180 - 200 Bohr³Measures how easily the electron cloud can be distorted by an electric field, related to reactivity.
Total Energy Specific Value (a.u.)Represents the molecule's stability at its optimized geometry.
Heat Capacity Specific Value (cal/Mol-kelvin)A thermodynamic property indicating the molecule's ability to store heat energy. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wuxiapptec.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy and distribution of these orbitals are crucial for understanding how a molecule will interact with other reagents. wuxibiology.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se This makes the molecule "soft" and more likely to participate in chemical reactions. dergipark.org.tr

From the FMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2.

Chemical Softness (S): 1 / η.

Illustrative FMO and Reactivity Descriptor Data

This table showcases example values for FMO analysis of this compound, which are used to predict its reactivity profile.

ParameterPredicted Value (eV)Description
EHOMO ~ -5.5 to -6.0 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO ~ -1.0 to -1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.0 to 5.0 eVIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. sci-hub.se
Electronegativity (χ) ~ 3.5 eVMeasures the molecule's ability to attract electrons.
Chemical Hardness (η) ~ 2.2 eVRepresents resistance to change in electron distribution.

Analysis of the HOMO and LUMO electron density surfaces would likely show that the HOMO is distributed across the quinoline ring system, particularly the electron-rich methoxy (B1213986) and amine substituents, while the LUMO may be more localized on the pyrimidine (B1678525) part of the quinoline core. researchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

While quantum calculations reveal intrinsic properties, molecular docking and dynamics simulations predict how a molecule interacts with specific biological targets, such as proteins or enzymes. These techniques are vital in drug discovery for identifying potential therapeutic agents. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target. nih.gov The process involves sampling numerous possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. The result is a predicted binding mode and a binding energy score, which indicates the strength of the interaction.

For quinoline derivatives, docking studies have been performed against various targets. For instance, studies on the related 5-chloro-8-hydroxyquinoline have explored its binding to enzymes like dehydrogenase. researchgate.net A hypothetical docking study of this compound against a protein kinase—a common target for quinoline-based inhibitors—would reveal key interactions. These interactions typically include:

Hydrogen Bonds: Formed between the amine or methoxy groups and polar amino acid residues (e.g., Asp, Gln, Ser).

Hydrophobic Interactions: Involving the quinoline ring system and nonpolar residues (e.g., Leu, Val, Phe).

π-π Stacking: Occurring between the aromatic quinoline ring and aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr). nih.gov

Illustrative Molecular Docking Results

This table provides an example of the output from a molecular docking simulation, detailing the predicted binding affinity and the specific amino acids involved in the interaction.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Protein Kinase (e.g., EGFR) -8.5MET 793Hydrogen Bond (with N-H of amine)
ASP 855Hydrogen Bond (with methoxy oxygen)
LEU 718, VAL 726Hydrophobic Interaction
PHE 856π-π Stacking

Following docking, Molecular Dynamics (MD) simulations can be used to refine the predicted binding pose and assess its stability over time. MD simulations model the atomic movements of the protein-ligand complex in a simulated physiological environment (including water and ions). dntb.gov.ua By running the simulation for tens or hundreds of nanoseconds, researchers can observe the flexibility of the ligand in the binding pocket and calculate the stability of the key interactions identified in docking.

An MD simulation of the this compound-protein complex would provide information on:

Conformational Stability: Whether the ligand remains in its initial docked pose or shifts to a more stable conformation.

Binding Free Energy: A more accurate estimation of binding affinity using methods like MM-PBSA or MM-GBSA.

Interaction Persistence: The percentage of simulation time that specific hydrogen bonds or other interactions are maintained.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structures of a series of compounds with their biological activity. dergipark.org.tr The goal is to develop a mathematical model that can predict the activity of new, untested compounds based solely on their structural or physicochemical properties (known as molecular descriptors).

For a series of quinoline derivatives, a QSAR model could be built to predict, for example, their anti-proliferative activity. dergipark.org.tr Linear regression analysis is often used to create an equation linking descriptors to activity. nih.gov

A hypothetical QSAR study involving this compound would involve:

Synthesizing a library of related analogues with variations at different positions.

Testing their biological activity (e.g., IC50 values).

Calculating a wide range of molecular descriptors for each compound (e.g., LogP for lipophilicity, Molar Refractivity for steric effects, and DFT-derived electronic parameters).

Using statistical methods to derive a predictive equation.

A study on 5-substituted 8-hydroxyquinolines found that antiplaque activity was well-correlated with molar refractivity (MR), lipophilicity (log P), and an electronic parameter (beta). nih.gov The resulting equation showed that smaller, lipophilic, and electron-withdrawing substituents at the 5-position could enhance activity. nih.gov This provides a framework for how a QSAR model for this compound and its derivatives would be constructed.

Development of Predictive Models for Analogues

No research detailing the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) or other machine learning algorithms, for analogues of this compound could be identified. Such studies would typically involve the statistical analysis of a series of related compounds to correlate their structural features with their biological activities, but this work has not been published for this specific chemical entity.

Identification of Key Structural Descriptors Influencing In Vitro Activity

There is no available data from computational studies that identifies the key structural descriptors of this compound that influence its in vitro activity. This type of research would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental biological data to understand the structure-activity relationship.

In Silico Approaches to Scaffold-Based Chemical Design and Virtual Screening

No literature was found describing the use of the this compound scaffold in chemical design or virtual screening campaigns. Such in silico approaches would leverage the core structure of the compound to search for and design new molecules with potentially similar or improved biological activities, but reports of such work are not present in the public domain.

Emerging Research Directions and Future Perspectives for 5 Chloro 8 Methoxyquinolin 4 Amine in Chemical Research

Integration with Advanced Biophysical and Imaging Techniques for Mechanistic Elucidation

The study of 5-Chloro-8-methoxyquinolin-4-amine and related 4-aminoquinolines is increasingly benefiting from advanced biophysical and imaging techniques to unravel their mechanisms of action. These methods provide critical insights into how these molecules interact with their biological targets.

One of the primary mechanisms of action for 4-aminoquinolines is the inhibition of hemozoin formation in the malaria parasite. acs.org This process is crucial for the parasite's survival as it detoxifies the heme produced during hemoglobin digestion. acs.orgesr.ie Biophysical techniques such as UV-visible spectroscopy are employed to study the complexation between 4-aminoquinolines and heme, confirming the π-π stacking interactions between the quinoline (B57606) ring and the porphyrin ring of heme. acs.org

Computational docking studies further illuminate the binding modes of these compounds. For instance, studies have shown that 4-aminoquinolines bind to heme through a combination of hydrogen bonding and π-stacking interactions. plos.org These computational models help to explain the high antiplasmodial activity observed for certain analogues. plos.org

Advanced imaging techniques are also being explored. While not yet widely reported specifically for this compound, the broader class of 4-aminoquinolines has been studied using methods that could be applied to this compound. The inherent fluorescence of the quinoline core presents an opportunity for the development of fluorescent probes to visualize their accumulation in cellular compartments, such as the parasite's digestive vacuole.

Development of this compound Analogues as Chemical Probes for Investigating Biological Systems

The development of analogues of this compound as chemical probes is a promising area of research for investigating various biological systems. The 4-aminoquinoline (B48711) scaffold is a versatile platform for designing molecules with specific properties that allow them to interact with and report on biological processes. frontiersin.org

A key strategy in developing these probes is the modification of the side chain. For example, altering the length and branching of the alkylamine side chain can influence the compound's ability to overcome drug resistance mechanisms. esr.ie By synthesizing a library of analogues with diverse functionalities on the side chain, researchers can establish structure-activity relationships (SAR) that guide the design of more effective probes. nih.gov

These chemical probes can be used to investigate a range of biological phenomena. The ability of 4-aminoquinolines to accumulate in acidic organelles like lysosomes makes them valuable tools for studying these compartments. nih.gov Analogues can be designed to incorporate reporter groups, such as fluorescent tags, to enable their visualization and tracking within cells.

Furthermore, the development of hybrid molecules, where a 4-aminoquinoline moiety is linked to another bioactive scaffold, represents a rational approach to creating probes with dual activity or the ability to target multiple biological pathways simultaneously. acs.org This "covalent bitherapy" approach can lead to the discovery of novel therapeutic agents and research tools. acs.org

Potential Contributions to Non-Biological Fields (e.g., Materials Science, Analytical Chemistry, if applicable)

While the primary focus of research on this compound and its parent scaffold, 4-aminoquinoline, has been in medicinal chemistry, there are potential applications in non-biological fields such as materials science and analytical chemistry. frontiersin.org

In materials science, quinoline derivatives have been investigated for their potential use in the development of new materials. For instance, the related compound 5-Chloro-8-hydroxyquinoline (B194070) has been shown to form gels in aqueous alcohol solutions. nih.govresearchgate.net This gelation property could be explored for applications in drug delivery and the creation of novel soft materials. nih.gov The ability of the quinoline ring system to participate in π-stacking interactions also suggests potential for its incorporation into organic electronic materials.

In analytical chemistry, quinoline derivatives can serve as ligands for metal ions, forming complexes that can be detected using various spectroscopic techniques. This property can be exploited for the development of new analytical methods for metal ion detection. For example, 8-hydroxyquinoline-5-sulphonic acid has been used in a spectrofluorimetric method for the determination of cysteine and glutathione (B108866) through its complexation with Zn(II). dntb.gov.ua Analogues of this compound could potentially be developed as selective chelators for specific metal ions, leading to new sensors and analytical reagents.

Future Challenges and Opportunities in the Synthetic Exploration and Mechanistic Understanding of 4-Aminoquinolines

The synthetic exploration and mechanistic understanding of 4-aminoquinolines, including this compound, present both significant challenges and exciting opportunities for future research.

Synthetic Challenges and Opportunities:

A primary challenge in the synthesis of 4-aminoquinolines is the development of efficient and versatile methods to access a wide range of analogues. frontiersin.org Traditional methods often rely on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with amines, which can sometimes be limited by the reactivity of the amine and the reaction conditions required. nih.gov

However, recent advancements in synthetic methodology are opening up new avenues for exploration. These include:

Microwave-assisted and ultrasound-promoted reactions: These techniques can accelerate reaction times and improve yields in SNAr reactions. nih.gov

Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions, such as the Hartwig-Buchwald amination, provide alternative routes to form the C-N bond at the 4-position. frontiersin.orgnih.gov

Multicomponent reactions: Domino reactions that allow for the construction of the quinoline core and the introduction of the amino side chain in a single step offer a more atom-economical approach. frontiersin.orgnih.gov

Dehydrogenative aromatization: The synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones via palladium-catalyzed dehydrogenative aromatization is a promising new strategy. frontiersin.orgnih.gov

These modern synthetic strategies will be crucial for generating diverse libraries of 4-aminoquinoline analogues for biological screening and the development of new chemical probes. nih.govcapes.gov.br

Mechanistic Understanding Challenges and Opportunities:

Despite decades of research, a complete understanding of the mechanisms of action and resistance for 4-aminoquinolines remains elusive. hilarispublisher.com While inhibition of heme polymerization is a well-accepted target, other potential mechanisms may also be at play. acs.orgnih.gov

Future opportunities in this area include:

Identifying new biological targets: A comprehensive understanding of the full spectrum of molecular targets for 4-aminoquinolines is needed. frontiersin.org

Elucidating resistance mechanisms: The molecular basis of resistance to 4-aminoquinolines is complex and likely involves multiple factors beyond mutations in specific transporter proteins. hilarispublisher.com

Applying systems biology approaches: Integrating data from genomics, proteomics, and metabolomics can provide a more holistic view of the cellular response to 4-aminoquinoline treatment.

Addressing these challenges will require a multidisciplinary approach, combining advanced synthetic chemistry, molecular and cellular biology, and computational modeling.

Development of Novel Methodologies for Studying Compound-Target Interactions and Selectivity

The development of novel methodologies to study the interactions between compounds like this compound and their biological targets, as well as to assess their selectivity, is crucial for advancing drug discovery and chemical biology.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a valuable tool for predicting the biological activity of compounds based on their chemical structure. mdpi.com Multi-target QSAR (mt-QSAR) and proteochemometrics (PCM) are emerging as powerful methods to predict the activity of compounds against multiple targets simultaneously, which is particularly relevant for understanding polypharmacology. mdpi.com

Molecular Docking and Dynamics: These computational techniques provide insights into the binding modes and affinities of small molecules to their protein targets. plos.orgmdpi.com They can be used to rationalize experimental findings and guide the design of more potent and selective analogues.

Artificial Intelligence (AI) and Machine Learning: AI-driven approaches, such as deep learning and neural networks, are being increasingly used to predict drug-target interactions (DTIs) and identify novel targets. nih.govnih.gov These methods can learn complex patterns from large datasets of chemical and biological information.

Experimental Approaches:

Advanced In Vitro Assays: The development of high-throughput screening (HTS) assays is essential for rapidly evaluating the activity of large compound libraries. In vitro assays to assess metabolic stability, cytotoxicity, and potential for drug-drug interactions are also critical in the early stages of drug discovery. nih.gov

Biophysical Techniques: Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed quantitative information about the binding kinetics and thermodynamics of compound-target interactions.

Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological sample, such as a cell lysate or a whole organism.

By integrating these computational and experimental methodologies, researchers can gain a deeper understanding of how compounds like this compound exert their biological effects and develop more effective and selective therapeutic agents and research tools.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres (N₂/Ar) to prevent side reactions.
  • Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of aminating agents) to drive reactions to completion.
  • Control temperature (e.g., 0°C for sensitive steps) to minimize decomposition .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Key signals :
  • Quinoline protons : Aromatic protons in the 7.0–8.5 ppm range (e.g., H-2 at δ ~8.4 ppm, H-3 at δ ~7.8 ppm).
  • Methoxy group : Singlet at δ ~3.9–4.1 ppm (OCH₃).
  • Amine protons : Broad signals at δ ~5.0–6.0 ppm (NH₂), though these may be absent if protonated or deuterated .
    • 13C NMR : Confirm methoxy (δ ~55–60 ppm) and amine-substituted carbons (δ ~150–160 ppm).
  • IR Spectroscopy :
    • Key peaks : N–H stretch (~3300 cm⁻¹), C–O (methoxy) at ~1250 cm⁻¹, and C–Cl at ~750 cm⁻¹ .
  • X-ray Diffraction (XRD) : For crystallographic validation, analyze bond lengths (e.g., C–Cl: ~1.73 Å) and angles using software like SHELXL .

Advanced: How can researchers resolve contradictions in reported biological activity data of this compound derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions, impurities, or structural analogs. Address these by:

Structure-Activity Relationship (SAR) Studies :

  • Systematically modify substituents (e.g., replace Cl with Br, vary methoxy position) and compare bioactivity. Use statistical tools (e.g., ANOVA) to identify significant trends .

Control Experiments :

  • Test parent compound (unmodified quinoline) and intermediates to rule out off-target effects.
  • Validate purity via HPLC (>95%) and elemental analysis .

Computational Docking :

  • Use molecular dynamics (e.g., AutoDock Vina) to model interactions with target proteins (e.g., malaria PfATP4). Compare binding energies of active vs. inactive derivatives .

Advanced: What computational methods are recommended for modeling the electronic structure of this compound to predict reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO). High HOMO density at the amine group predicts nucleophilic reactivity .
    • Analyze electrostatic potential (ESP) maps to identify electrophilic regions (e.g., Cl-substituted carbon).
  • Critical Point Analysis :
    • Evaluate bond critical points (BCPs) using Quantum Theory of Atoms in Molecules (QTAIM). For example, the C–Cl bond shows a BCP with electron density (ρ) ~0.25 e·Å⁻³, indicating polar covalent character .
  • Solvent Effects :
    • Use the Polarizable Continuum Model (PCM) to simulate solvent interactions (e.g., DMSO, water). Dielectric constant adjustments refine predictions of solubility and stability .

Advanced: How can researchers design experiments to investigate the tautomeric behavior of this compound in solution?

Methodological Answer:

  • Variable Temperature NMR :
    • Record ¹H NMR spectra at 25°C to 80°C. Shifts in NH₂ or aromatic proton signals indicate tautomeric equilibria (e.g., amine ↔ imine forms).
  • Deuterium Exchange :
    • Add D₂O to the solution and monitor NH₂ signal disappearance via ¹H NMR. Rapid exchange suggests labile protons .
  • pH-Dependent UV-Vis Spectroscopy :
    • Measure absorbance at 250–400 nm across pH 2–12. Shifts in λmax correlate with protonation/deprotonation events (e.g., pKa of amine group ~6.5–7.5) .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor via periodic HPLC .
  • Moisture Control : Use desiccants (silica gel) in storage containers. Anhydrous conditions during reactions prevent hydrolysis of the methoxy group.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperature (typically >150°C for quinoline derivatives) .

Advanced: How can crystallographic data resolve ambiguities in the regioselectivity of this compound derivatives?

Methodological Answer:

  • Single-Crystal XRD :
    • Resolve substituent positions (e.g., confirm Cl at C-5 vs. C-7) by analyzing Fourier difference maps. Refinement with SHELXL ensures accuracy .
  • Hirshfeld Surface Analysis :
    • Quantify intermolecular interactions (e.g., H-bonding between NH₂ and Cl) to explain preferential crystallization of one regioisomer .
  • Powder XRD :
    • Compare experimental patterns with simulated data (Mercury software) to identify polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.